Graveoline is a natural product found in Lunasia amara, Haplophyllum griffithianum, and other organisms with data available.
Graveoline
CAS No.: 485-61-0
VCID: VC20775534
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
Purity: 96 % (TLC, mass spectrometry)
* For research use only. Not for human or veterinary use.

Description |
Molecular Formula and Weight
Structural RepresentationGraveoline can be represented structurally as follows:
SynonymsGraveoline is also known by several other names: Biological ActivitiesGraveoline exhibits a range of biological activities that have garnered interest in pharmacological research: Hepatoprotective EffectsRecent studies have demonstrated that graveoline can attenuate acute liver injury by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and enhancing anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). The compound operates through the JAK1/STAT3 signaling pathway, which is crucial in liver inflammation responses . Anticancer PotentialGraveoline has been identified as an apoptosis and autophagy inducer in skin melanoma cancer cells. Its ability to modulate cellular mechanisms makes it a candidate for further exploration in cancer therapeutics . Pharmacological StudiesThe following table summarizes key findings from various studies on graveoline's pharmacological effects: Toxicity and Safety ProfileGraveoline has a reported LD50 value of approximately 363.5 mg/kg in mice, indicating moderate toxicity levels that necessitate careful handling in research applications . |
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CAS No. | 485-61-0 | ||||||
Product Name | Graveoline | ||||||
Molecular Formula | C17H13NO3 | ||||||
Molecular Weight | 279.29 g/mol | ||||||
IUPAC Name | 2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one | ||||||
Standard InChI | InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3 | ||||||
Standard InChIKey | COBBNRKBTCBWQP-UHFFFAOYSA-N | ||||||
SMILES | CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 | ||||||
Canonical SMILES | CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 | ||||||
Melting Point | 205 - 205.5 °C | ||||||
Physical Description | Solid | ||||||
Purity | 96 % (TLC, mass spectrometry) | ||||||
Synonyms | 4(1H)-Quinolone,1-methyl-2-[3,4-(methylenedioxy)phenyl]- (6CI,7CI,8CI) | ||||||
Reference | - Ishmukamedov et al., /Foliosine influence on respiratory zones of reticular formation of caudal part of the brain./ Pharmacology of alkaloids and glycosides. (1967) Tashkent p. 26-29 (Russian). - Nasyrov et al., /EEG analysis of Foliosine alkaloid effect on the CNS./ Rpts. Acad. Sci. UzSSR 2:51-53 (1968) (Russian). | ||||||
PubChem Compound | 353825 | ||||||
Last Modified | Sep 12 2023 |
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